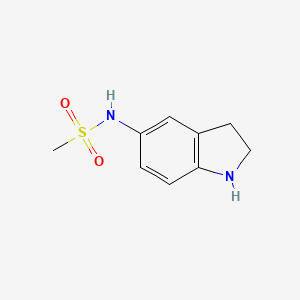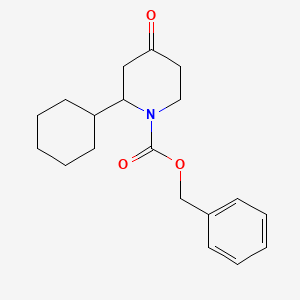![molecular formula C16H14N4S B8743171 2,2'-[Thiobis(methylene)]bis-1H-benzimidazole CAS No. 33007-61-3](/img/structure/B8743171.png)
2,2'-[Thiobis(methylene)]bis-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Thiobis(methylene))bis-1H-benzimidazole is a heterocyclic compound with the molecular formula C₁₆H₁₄N₄S. It is composed of two benzimidazole units connected by a thiobis(methylene) linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Thiobis(methylene))bis-1H-benzimidazole typically involves the reaction of 2,2’-thiobis(ethylamine) with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and a base like potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2,2’-(Thiobis(methylene))bis-1H-benzimidazole .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Thiobis(methylene))bis-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,2’-(Thiobis(methylene))bis-1H-benzimidazole can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups into the benzimidazole rings .
Applications De Recherche Scientifique
2,2’-(Thiobis(methylene))bis-1H-benzimidazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,2’-(Thiobis(methylene))bis-1H-benzimidazole involves its interaction with molecular targets and pathways in biological systems. The compound can bind to metal ions, forming stable complexes that exhibit biological activities. These complexes can interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[1,4-Phenylene-bis(methylene)]bis-1H-benzimidazole
- 2,2’-[(4-Nitrophenyl)methylene]bis-1H-pyrrole
- 2,2’-[(4-Chlorophenyl)methylene]bis-1H-pyrrole
- 2,2’-(1,3-Phenylene)bis-1H-benzimidazole-5-carboxylic acid
- 2,2’-(2-Butyne-1,4-diylbisthio)bis-1H-benzimidazole
Uniqueness
2,2’-(Thiobis(methylene))bis-1H-benzimidazole is unique due to its thiobis(methylene) linker, which imparts distinct chemical and biological properties. This linker allows for the formation of stable metal complexes and enhances the compound’s reactivity in various chemical reactions. Additionally, the presence of two benzimidazole units provides multiple sites for functionalization, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
33007-61-3 |
|---|---|
Formule moléculaire |
C16H14N4S |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H14N4S/c1-2-6-12-11(5-1)17-15(18-12)9-21-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20) |
Clé InChI |
PLROPLMRAPJFHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)CSCC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-iso-Propylamino-4-[4-fluoro-phenylethynyl]pyrimidine](/img/structure/B8743140.png)


![2-Methyl-4-[(piperidin-4-yloxy)methyl]quinoline](/img/structure/B8743153.png)
![6-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B8743154.png)

![[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester](/img/structure/B8743184.png)


